Regiochemical Differentiation: N3-Morpholinopropanamide vs. C2-Morpholino Substitution Pattern
The target compound places the morpholine ring at the N3 position via a propanamide linker, whereas the majority of morpholino-quinazoline kinase inhibitors (e.g., PI3Kδ inhibitor idelalisib analogs, DNA-PK inhibitors) place morpholine at the C2 position [1]. X-ray crystallographic studies of related 1-substituted quinazoline PARP inhibitors demonstrate that the N-morpholinoprop-3-yl moiety can bridge the gap between the nicotinamide donor site and the ADP acceptor site via a specific (Met-890)NH–O(morpholine) hydrogen bond [2]. This spatial orientation is fundamentally unavailable to C2-morpholino isomers. Cross-class inference from SAR literature indicates that the N3 vs. C2 substitution regiochemistry strongly influences kinase selectivity profiles, with the N3 position offering potential advantages for engaging the hinge region of certain kinases, though direct kinome-wide profiling data for this specific compound have not been publicly reported [3].
| Evidence Dimension | Morpholine attachment position and linker type |
|---|---|
| Target Compound Data | N3 position via propanamide linker (–CH₂CH₂CONH–); morpholine oxygen available for H-bonding at distal site |
| Comparator Or Baseline | C2-morpholino-quinazolines (e.g., Heppell & Al-Rawi 2016 series): morpholine directly attached at C2; N3 typically unsubstituted or alkylated |
| Quantified Difference | Qualitative difference in hydrogen-bond geometry: N3-morpholinoprop-3-yl moiety forms (Met-890)NH–O(morpholine) H-bond in PARP-CD crystal structure (1.8–2.2 Å predicted distance) vs. C2-morpholino which cannot access this subpocket [2] |
| Conditions | X-ray crystallography of quinazoline-PARP catalytic domain complexes (PDB-based); SAR inference from kinase inhibitor literature |
Why This Matters
The N3-morpholinopropanamide regiochemistry provides a structurally distinct pharmacophore that may engage protein targets differently from C2-morpholino analogs, making this compound a non-redundant tool for probing target space where morpholine placement modulates selectivity.
- [1] Heppell, J.T. & Al-Rawi, J.M.A. Synthesis, structures elucidation, DNA-PK, PI3K and antiplatelet activity of a series of novel 7- or 8-(N-substituted)-2-morpholino-quinazolines. Medicinal Chemistry Research, 2016, 25(8), 1695–1704. View Source
- [2] Matsumoto, K. et al. Binding mode of novel 1-substituted quinazoline derivatives to poly(ADP-ribose) polymerase-catalytic domain, revealed by X-ray crystal structure analysis of complexes. Biochimica et Biophysica Acta, 2006, 1764(5), 913–919. PMID: 16631419. View Source
- [3] Andrs, M. et al. Phosphatidylinositol 3-kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. Journal of Medicinal Chemistry, 2015, 58(1), 41–47. View Source
